N-methyl-1H-pyrazole-4-sulfonamide

Übersicht

Beschreibung

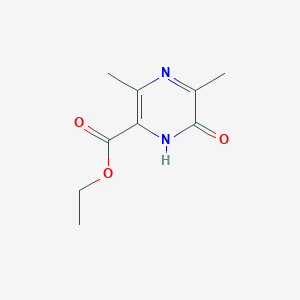

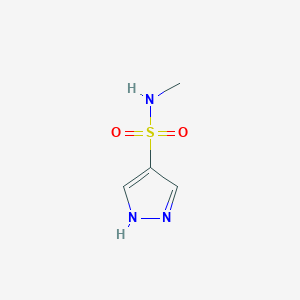

“N-methyl-1H-pyrazole-4-sulfonamide” is a chemical compound with the CAS Number: 88398-68-9 . It has a molecular weight of 161.18 . The IUPAC name for this compound is 1-methyl-1H-pyrazole-4-sulfonamide .

Synthesis Analysis

A series of pyrazole-sulfonamide derivatives were designed and synthesized from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . The synthesis of two new series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives was also reported .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using Fourier transform infrared (FT-IR), 1H NMR, 13C NMR, and elemental analyses .

Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . More specific physical and chemical properties are not mentioned in the search results.

Wissenschaftliche Forschungsanwendungen

Antiproliferative Agents

N-methyl-1H-pyrazole-4-sulfonamide derivatives have shown promising antiproliferative activity against human cervical cancer cells (HeLa). Specifically, compound 16 exhibited the highest activity (64.10%), while the starting compound 4 demonstrated the highest overall activity (80.82%) . These findings suggest that these derivatives could serve as potential lead compounds for developing novel anticancer agents.

γ-Secretase Modulators

In synthetic chemistry, this compound derivatives have been employed as reagents for the preparation of aminothiazoles, which act as γ-secretase modulators. These compounds play a crucial role in Alzheimer’s disease research by targeting γ-secretase, an enzyme involved in amyloid precursor protein processing .

Alcohol Dehydrogenase Inhibitors

4-Methyl-1H-pyrazole, a close analog of this compound, serves as an alcohol dehydrogenase inhibitor. It plays a vital role in treating methanol and ethylene glycol poisoning .

Ligands in Coordination Chemistry

This compound derivatives can act as ligands in coordination chemistry. Their ability to coordinate with metal ions makes them valuable in designing metal-based catalysts and materials .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, including this compound derivatives, exhibit potent antileishmanial and antimalarial effects. These compounds have been synthesized and verified through elemental microanalysis, FTIR, and 1H NMR techniques .

Combinatorial and Medicinal Chemistry

Given the rich biological activity associated with pyrazole compounds, this compound derivatives are of interest for combinatorial and medicinal chemistry. Notably, the pyrazole ring is a common structural motif in various pharmaceuticals and bioactive molecules .

Wirkmechanismus

Target of Action

N-methyl-1H-pyrazole-4-sulfonamide has been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites Leishmania aethiopica and Plasmodium berghei . These parasites are responsible for causing leishmaniasis and malaria, respectively, which are communicable diseases affecting millions of people worldwide .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation . A molecular simulation study revealed that the compound fits well in the active site of LmPTR1, a protein target in Leishmania, characterized by lower binding free energy . This interaction disrupts the normal functioning of the parasite, leading to its death .

Biochemical Pathways

The compound’s antiparasitic activity suggests it may interfere with essential biochemical pathways in the parasites, leading to their death .

Result of Action

The compound has shown significant antiparasitic activity. For instance, one of the derivatives of this compound displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, other derivatives of the compound showed inhibition effects against Plasmodium berghei, with suppression rates of 70.2% and 90.4% .

Eigenschaften

IUPAC Name |

N-methyl-1H-pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2S/c1-5-10(8,9)4-2-6-7-3-4/h2-3,5H,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWBPNRQROCNMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CNN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501295859 | |

| Record name | N-Methyl-1H-pyrazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1178430-81-3 | |

| Record name | N-Methyl-1H-pyrazole-4-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1178430-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1H-pyrazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-Chloro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3045942.png)